

Technical Guide: 6-Chlorocinnoline (CAS 17404-91-0)[1][2]

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Compound of Interest

Compound Name: 6-Chlorocinnoline

CAS No.: 17404-91-0

Cat. No.: B175051

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Executive Summary

6-Chlorocinnoline (CAS: 17404-91-0) is a halogenated benzo[c]pyridazine derivative serving as a critical scaffold in medicinal chemistry.[1] Distinguished by its 1,2-diazanaphthalene core, it functions as a bioisostere for quinoline and isoquinoline, offering unique electronic properties and hydrogen-bonding capabilities that modulate potency and metabolic stability in drug candidates.[1]

This guide details the physicochemical identity, validated synthesis protocols, and reactivity profiles of **6-chlorocinnoline**, specifically tailored for application in kinase inhibitor development (e.g., BTK, ATM) and scaffold hopping strategies.

Chemical Identity & Physicochemical Properties[2] [3][4][5]

Property	Data
CAS Number	17404-91-0
IUPAC Name	6-Chlorocinnoline
Molecular Formula	C ₈ H ₅ ClN ₂
Molecular Weight	164.59 g/mol
SMILES	Clc1ccc2nwncc2c1
Appearance	Yellow crystalline solid / needles
Melting Point	129–131 °C (Lit.) ^[1]
Solubility	Soluble in CHCl ₃ , DMSO, MeOH; sparingly soluble in water
pKa (Predicted)	~2.3 (Protonation at N-1)
Key Hazards	GHS07 (Irritant); H302, H315, H319, H335

Synthetic Methodologies

Primary Route: Indazole Ring Expansion

This method is preferred for generating high-purity **6-chlorocinnoline** suitable for biological screening.^[1] It utilizes a rearrangement of 2H-indazole-3-carbaldehyde tosylhydrazone, avoiding the formation of regioisomers common in direct condensation methods.^[1]

Mechanism: The reaction proceeds via the formation of a carbene intermediate generated from the tosylhydrazone, which undergoes ring expansion to form the cinnoline core.^[1]

Protocol:

- **Precursor Preparation:** Synthesize 5-chloro-2H-indazole-3-carbaldehyde tosylhydrazone from the corresponding indazole aldehyde.
- **Deprotonation:** Suspend the tosylhydrazone (1.0 equiv) in anhydrous THF. Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) at 0°C under Argon. Stir for 30 minutes until gas evolution ceases.

- Solvent Exchange: Evaporate THF under reduced pressure and redissolve the anion in 1,2-dichlorobenzene (high-boiling solvent).
- Thermolysis: Heat the solution to 200°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the starting material.
- Workup: Cool to room temperature. Flash chromatography on silica gel (Gradient: 10-30% EtOAc in Hexanes) yields **6-chlorocinnoline** as yellow needles.^[1]

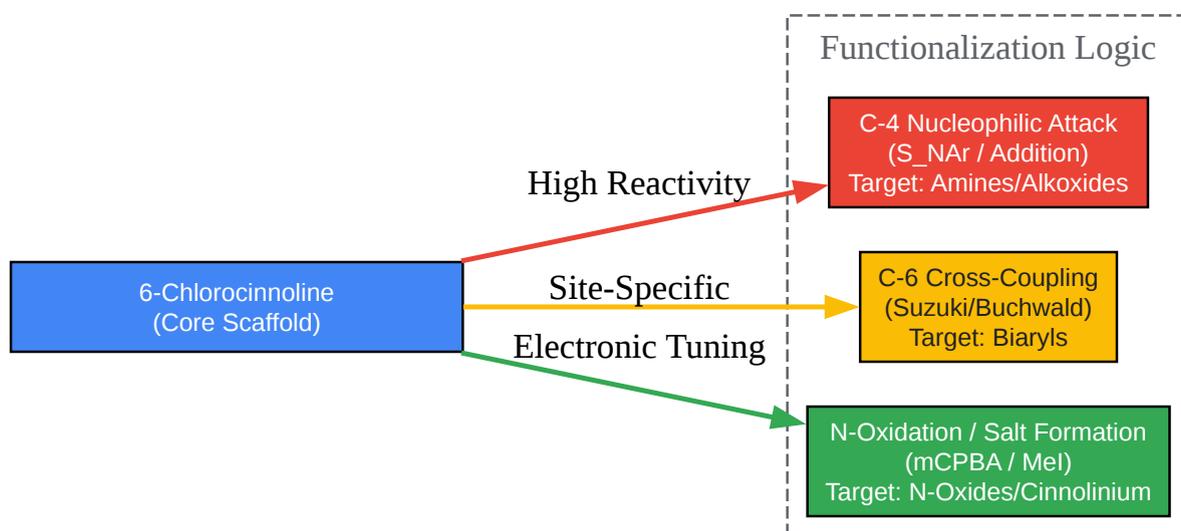
Alternative Route: Thermal Cyclization of Triazenes

A direct route involving the Richter-type cyclization of o-alkynylaryl diazonium precursors.^[1]

- Precursor: 1-(2-Ethynyl-4-chlorophenyl)-3,3-diethyltriazene.^[1]
- Conditions: Reflux in 1,2-dichlorobenzene at 180°C.
- Yield: ~58%.^{[1][2]}
- Note: This method requires careful handling of potentially explosive diazonium/triazene intermediates.^[1]

Reactivity & Functionalization Map

The **6-chlorocinnoline** scaffold presents three distinct vectors for chemical modification, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.^[1]



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Figure 1: Functionalization vectors of **6-chlorocinnoline**. The C-4 position is highly electrophilic, while the C-6 chlorine atom serves as a handle for palladium-catalyzed cross-couplings.[1]

C-4 Functionalization (Nucleophilic Aromatic Substitution)

The C-4 position is electron-deficient due to the adjacent nitrogen (N-2).[1]

- Reaction: S_NAr with amines or alkoxides.[1]
- Application: Synthesis of 4-amino-**6-chlorocinnoline** (CAS 90002-02-1), a key intermediate for kinase inhibitors.[1]
- Conditions: Heating with primary/secondary amines in EtOH or DMF.[1]

C-6 Diversification (Cross-Coupling)

The chlorine atom at C-6 is stable under standard conditions but reactive in Pd-catalyzed cycles.[1]

- Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic system.[1]

- Buchwald-Hartwig: Amination to introduce solubilizing groups.[1]
- Selectivity: C-6 coupling can be performed after C-4 functionalization to prevent chemoselectivity issues.[1]

Medicinal Chemistry Applications

Scaffold Hopping & Bioisosterism

Cinnoline is often used to replace quinoline or isoquinoline cores to improve physicochemical properties:

- Solubility: The additional nitrogen atom increases polarity and water solubility (logP reduction).
- H-Bonding: N-2 acts as a hydrogen bond acceptor, potentially engaging distinct residues in the ATP-binding pocket of kinases.[1]

Case Study: Kinase Inhibition

Derivatives of **6-chlorocinnoline** have shown potency against:

- BTK (Bruton's Tyrosine Kinase): 4-aminocinnoline-3-carboxamides have been identified as potent, selective inhibitors.[1] The 6-chloro substituent often occupies a hydrophobic pocket (e.g., the gatekeeper region), improving binding affinity.
- ATM (Ataxia Telangiectasia Mutated) Kinase: Cinnoline-3-carboxamides serve as highly selective ATM inhibitors, used in combination with topoisomerase inhibitors (e.g., irinotecan) for cancer therapy.[1]

Safety & Handling (MSDS Highlights)

- Signal Word:WARNING
- Hazard Statements:
 - H302: Harmful if swallowed.[1]
 - H315: Causes skin irritation.[1][2]

- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]
- Handling: Use only in a chemical fume hood. Avoid dust formation.[1] Wear nitrile gloves and safety goggles.[1]
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

References

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